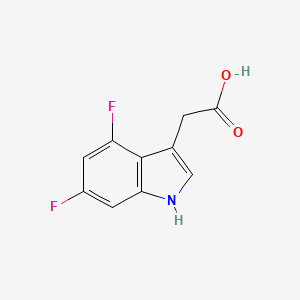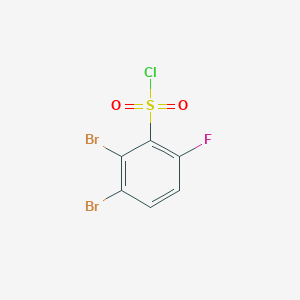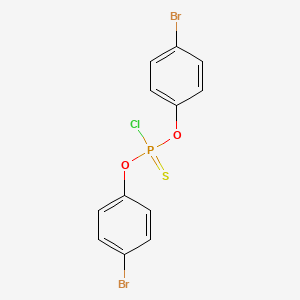![molecular formula C9H14N2O B1459889 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-32-2](/img/structure/B1459889.png)
1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a cyclobutanol group indicates that this compound also contains a cyclobutane ring, a four-membered carbon ring, with a hydroxyl (-OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a cyclobutane ring. The pyrazole ring would contain two nitrogen atoms, and the cyclobutane ring would contain a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specifics of its molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge could all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has been shown to have potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor effects and has the potential to be used in the treatment of various types of cancer. In immunology, this compound has been shown to have anti-inflammatory effects and has the potential to be used in the treatment of autoimmune diseases.
Mechanism of Action
Target of action
Compounds containing a pyrazole moiety are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol in lab experiments is its high purity and yield. This compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its cost, as the synthesis method can be expensive. Another limitation is the lack of information on the toxicity of this compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other fields, such as cardiology and gastroenterology. Additionally, more studies are needed to determine the toxicity of this compound and its potential side effects. Overall, this compound has shown promising results in various fields of research and has the potential to be a valuable tool in scientific studies.
Safety and Hazards
properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-5-10-11(6-8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDMHBCGDDQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
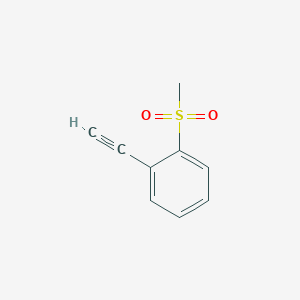
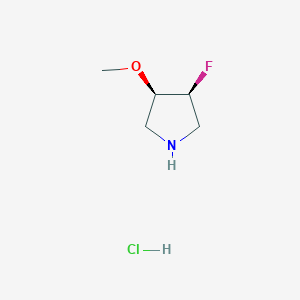
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
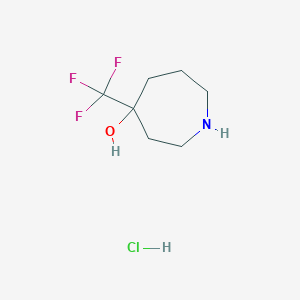
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

